

Technical Guide: 1,3-Dimethyl-5-hydroxyuracil (DMHU)

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Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

CAS No.: 408335-42-2

Cat. No.: B3025583

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Part 1: Executive Summary

1,3-Dimethyl-5-hydroxyuracil (DMHU) is a specialized pyrimidine derivative that serves as a critical "oxidized scaffold" in the synthesis of fused heterocyclic systems. Unlike its parent compound, 1,3-dimethyluracil, DMHU possesses a hydroxyl group at the C5 position, breaking the aromatic stability just enough to allow for versatile downstream functionalization.

In modern drug discovery, DMHU is not merely a metabolite; it is a high-value intermediate used to access pyrano[3,2-c]pyrimidines and furo[3,2-d]pyrimidines—scaffolds frequently associated with antiviral (HIV-1 RT inhibitors) and anticancer activity. Its utility lies in its ability to undergo regioselective O-alkylation followed by [3,3]-sigmatropic rearrangements (Claisen), enabling the rapid construction of complex tricyclic cores from simple precursors.

Chemical Identity

Property	Specification
IUPAC Name	5-Hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Common Name	1,3-Dimethyl-5-hydroxyuracil (DMHU)
CAS Registry Number	408335-42-2 (Commercial); 20406-86-4 (Historical)
Molecular Formula	C ₆ H ₈ N ₂ O ₃
Molecular Weight	156.14 g/mol
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Part 2: Synthesis & Production Protocols

To ensure reproducibility, we present two distinct synthetic routes. The choice of route depends on the availability of starting materials (5-hydroxyuracil vs. 1,3-dimethyluracil) and the desired scale.

Route A: The Methylation Protocol (High Purity)

Best for laboratory-scale preparation where high regioselectivity is required.

Mechanism: This route utilizes the varying acidity of the N1 and N3 protons of 5-hydroxyuracil. By controlling pH and using a potent methylating agent, the hydroxyl group is preserved while the nitrogens are methylated.

Protocol:

- **Dissolution:** Dissolve 5-hydroxyuracil (1.0 eq) in an aqueous NaOH solution (2.2 eq). The solution should be maintained at 0–5 °C to prevent oxidative degradation of the electron-rich pyrimidine ring.

- Methylation: Add Dimethyl Sulfate (DMS) (2.5 eq) dropwise over 30 minutes. Note: DMS is highly toxic; use a fume hood and proper PPE.
- Heating: Allow the reaction to warm to room temperature, then heat to 60 °C for 2 hours to ensure complete methylation of the sterically hindered N3 position.
- Work-up: Cool the mixture to 0 °C. Acidify to pH 3–4 using concentrated HCl. The product, DMHU, will precipitate or can be extracted with ethyl acetate (3x).
- Purification: Recrystallize from ethanol/water (9:1) to yield colorless crystals.

Route B: The Persulfate Oxidation Protocol (Radical Mechanism)

Best for converting existing 1,3-dimethyluracil stocks.

Mechanism: This method mimics the Elbs persulfate oxidation. The sulfate radical anion () attacks the electron-rich C5 position of 1,3-dimethyluracil.

Protocol:

- Setup: Dissolve 1,3-dimethyluracil (1.0 eq) in water containing (Potassium Persulfate, 1.2 eq).
- Activation: Heat the solution to 80 °C or use ultrasonic activation to generate sulfate radicals.
- Intermediate Handling: The reaction initially forms the 5-sulfate ester or the 5,6-dihydro-5,6-dihydroxy intermediate.
- Hydrolysis: Acid hydrolysis (10% , reflux 1h) converts the intermediate sulfate/diol into the desired 5-hydroxy derivative.
- Isolation: Neutralize and extract with chloroform.

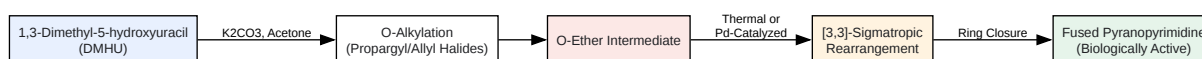
Part 3: The "Killer App" – Claisen Rearrangement Cascades

The primary reason medicinal chemists seek DMHU is its reactivity in Claisen Rearrangement cascades. The C5-hydroxyl group is a perfect nucleophile for attaching allylic or propargylic systems. Once attached, these systems undergo thermal or metal-catalyzed rearrangement to fuse a new ring onto the pyrimidine core.

Mechanism: The Majumdar Cascade

Research by Majumdar et al. has established DMHU as a precursor for oxepin- and oxocin-annulated pyrimidines. The pathway involves an initial O-alkylation followed by a rare [1,3]-aryloxy migration (in specific substrates) or a standard [3,3]-sigmatropic shift.

Diagram 1: Synthesis and Rearrangement Logic



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Caption: The workflow for converting DMHU into bioactive fused heterocycles via Claisen rearrangement.

Experimental Protocol: Synthesis of Pyrano[3,2-c]pyrimidines

Reagents: DMHU, 1-aryloxy-4-chlorobut-2-yne,

, Dry Acetone.

- Reflux: Mix DMHU (1 mmol) and the propargyl chloride (1 mmol) with anhydrous (3 mmol) in dry acetone. Reflux for 6–8 hours.[1]
- Observation: The reaction proceeds via the formation of a propargyl ether, which may spontaneously rearrange under reflux or require higher temperatures (e.g., refluxing

chlorobenzene) depending on the substitution pattern.

- Result: High yields (80–95%) of tricyclic pyrimidine derivatives, which are otherwise difficult to synthesize via de novo ring construction.

Part 4: Analytical Characterization

To validate the identity of synthesized DMHU, compare your data against these standard parameters.

NMR Spectroscopy (DMSO-d6)

The symmetry of the molecule simplifies the spectrum.

- ¹H NMR:
 - δ 3.20 ppm (s, 3H): N1-Methyl.
 - δ 3.40 ppm (s, 3H): N3-Methyl. (Note: N3-Me is typically downfield of N1-Me due to flanking carbonyls).
 - δ 7.35 ppm (s, 1H): H6 proton. (Appears as a sharp singlet).
 - δ 9.50 ppm (br s, 1H): C5-OH hydroxyl proton (Exchangeable with D₂O).

Mass Spectrometry[6]

- ESI-MS (Positive Mode):
 - m/z.
- Fragmentation: Loss of methyl isocyanate (CH₃NCO) is a common fragmentation pathway for N-methylated uracils.

Part 5: Biological Significance & Safety Pharmaceutical Relevance

While DMHU itself is an intermediate, its derivatives are potent.

- HIV-1 RT Inhibitors: Fused pyrimidines derived from DMHU (e.g., via the Claisen route) mimic the structure of HEPT and TIBO derivatives, known non-nucleoside reverse transcriptase inhibitors (NNRTIs).
- Anticancer Agents: The fused benzofuro-pyrimidine systems synthesized from DMHU have shown activity against various cancer cell lines by intercalating with DNA or inhibiting topoisomerase.

Safety Profile (GHS Classifications)

- Signal Word: Warning
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Handling: DMHU is stable at room temperature but should be stored under inert atmosphere (Nitrogen/Argon) if kept for long periods, as the C5-hydroxyl group is susceptible to slow oxidation to quinone-like species.

References

- Majumdar, K. C., et al. (2006).[2] "Synthesis of Oxepin- and Oxocin- Annulated Pyrimidine Derivatives by Claisen Rearrangement and Ring Closing Metathesis." Letters in Organic Chemistry. [Link](#)
- Majumdar, K. C., et al. (2008). "Regioselective synthesis of pyrano[3,2-c]pyrimidine derivatives via a palladium-catalyzed unusual [1,3] aryloxy shift." Tetrahedron Letters. [Link](#)
- ChemicalBook. (2024). "**1,3-Dimethyl-5-hydroxyuracil** Product Properties and Safety." [Link](#)

- National Institutes of Health (NIH). (2025). "**1,3-Dimethyl-5-hydroxyuracil** - PubChem Compound Summary." [Link](#)
- Babu, G., et al. (2004). "A simple and convenient synthesis of 5-hydroxyuracils." Synthetic Communications.

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Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benthamdirect.com [benthamdirect.com]
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